ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16710926
InChI: InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(2)9-15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
SMILES:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC16710926

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name ethyl 2-benzyl-4-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(2)9-15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Standard InChI Key VNYGLELRFTWSMG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=NN1CC2=CC=CC=C2)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position is substituted with a benzyl group (C₆H₅CH₂), the 4-position with a methyl group (CH₃), and the 5-position with an ethyl ester (COOCH₂CH₃). This substitution pattern confers distinct electronic and steric properties, influencing its interactions with biological targets and chemical reagents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₂
Molecular Weight244.29 g/mol
IUPAC NameEthyl 2-benzyl-4-methylpyrazole-3-carboxylate
InChIInChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(2)9-15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Canonical SMILESCCOC(=O)C1=C(C=NN1CC2=CC=CC=C2)C

The benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ethyl ester provides a handle for further chemical modifications .

Synthesis Methods

Condensation Reactions

A common synthesis route involves the condensation of 1-benzyl-4-methylpyrazole with ethyl chloroacetate in the presence of a base such as sodium ethoxide or potassium carbonate. This method proceeds via nucleophilic acyl substitution, where the pyrazole nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroacetate.

Alkylation of Pyrazole Intermediates

An alternative approach, detailed in a 2013 patent (CN103508959A), utilizes sodium hydride (NaH) as a base in dimethylformamide (DMF) to facilitate the alkylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate. Reaction conditions of 110°C for 4 hours yield the target compound with efficiencies up to 89% .

Table 2: Synthesis Optimization Data

NaH (g)Dimethyl Carbonate (mmol)Yield (%)
0.220079.1
0.820081.3
0.840089.0

The use of excess dimethyl carbonate (400 mmol) improves yield by driving the reaction to completion, though it necessitates careful purification to remove unreacted reagents .

Biological Activities

Antibacterial and Anticancer Properties

Pyrazole derivatives are renowned for their broad-spectrum biological activities. Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate demonstrates moderate antibacterial activity against Gram-positive bacteria, likely due to interference with cell wall synthesis or protein folding. In vitro studies suggest anticancer potential via inhibition of kinase enzymes involved in cell proliferation pathways, though specific targets remain under investigation .

Analgesic and Antihypertensive Effects

The compound’s ability to modulate neurotransmitter release and ion channel activity underpins its analgesic properties. Preclinical models indicate it reduces inflammatory pain by suppressing cyclooxygenase-2 (COX-2) expression. Additionally, its vasodilatory effects, mediated through nitric oxide synthase activation, position it as a candidate for antihypertensive drug development.

Chemical Reactivity and Derivatives

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating active metabolites or precursors for further functionalization. For example, treatment with aqueous NaOH produces 1-benzyl-4-methyl-1H-pyrazole-5-carboxylic acid, a intermediate for amide or acyl chloride synthesis .

Electrophilic Substitution

The electron-rich pyrazole ring participates in electrophilic aromatic substitution. Nitration at the 3-position, for instance, introduces nitro groups that enhance oxidative stress in target cells, a mechanism exploited in anticancer applications .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a building block for synthesizing more complex molecules. Its derivatives, such as 5-amino variants (e.g., ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate), are explored as kinase inhibitors in oncology .

Material Science

The benzyl group’s aromaticity and the ester’s polarity enable its use in liquid crystals and polymer stabilizers. Its thermal stability (up to 250°C) makes it suitable for high-temperature applications .

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